Spatial Geometry Dictates Coordination Polymer Topology vs. Ortho/Meta Analogs
The para-substitution pattern of 4-(1H-1,3-benzodiazol-1-yl)benzoic acid (Hbba) enforces a linear coordination geometry, leading to discrete complexes, in stark contrast to ortho-substituted benzoic acid analogs which yield helical coordination polymers under identical conditions [1].
| Evidence Dimension | Coordination polymer topology |
|---|---|
| Target Compound Data | Discrete metal complexes |
| Comparator Or Baseline | o,o′-disubstituted benzoic acids (e.g., 2,6-dimethoxybenzoic acid) |
| Quantified Difference | Topological difference: Linear chain/Discrete complex (Target) vs. Helical polymer (Comparator) |
| Conditions | Reactions of metal acetates with benzoic acid derivatives in the presence of 4,4′-bipyridine [1] |
Why This Matters
For researchers designing Metal-Organic Frameworks (MOFs) or coordination polymers, the para-substitution of Hbba is a critical procurement specification; selecting an ortho- or meta-substituted analog will produce an entirely different material with unpredictable structural and functional properties.
- [1] RSC Publishing. (2014). Auxiliary ligand-aided tuning of aggregation of transition metal benzoates: isolation of four different types of coordination polymers. CrystEngComm. DOI: 10.1039/C4CE00879B View Source
